molecular formula C9H3BrClF2N B571986 4-Bromo-3-chloro-5,8-difluoroquinoline CAS No. 1210275-42-5

4-Bromo-3-chloro-5,8-difluoroquinoline

Cat. No.: B571986
CAS No.: 1210275-42-5
M. Wt: 278.481
InChI Key: UISSAMSFPLEPEJ-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-5,8-difluoroquinoline is a quinoline derivative with the molecular formula C9H3BrClF2N and a molecular weight of 278.48 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms on the quinoline ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-5,8-difluoroquinoline typically involves the halogenation of quinoline derivatives. One common method includes the reaction of 4-bromoquinoline with chlorinating and fluorinating agents under controlled conditions . The reaction conditions often require the use of solvents like dichloromethane and catalysts to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure consistency and purity. The process is optimized for yield and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques .

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-5,8-difluoroquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor, disrupting metabolic pathways in microorganisms or cancer cells .

Comparison with Similar Compounds

Properties

IUPAC Name

4-bromo-3-chloro-5,8-difluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrClF2N/c10-8-4(11)3-14-9-6(13)2-1-5(12)7(8)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISSAMSFPLEPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=C(C=N2)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672689
Record name 4-Bromo-3-chloro-5,8-difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210275-42-5
Record name 4-Bromo-3-chloro-5,8-difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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